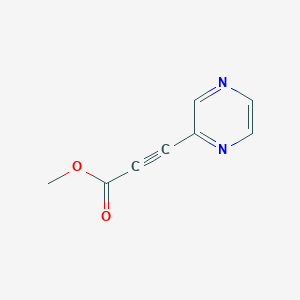
4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
The compound “4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The ethoxy group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties for Alzheimer’s Diagnosis
A novel fluorescent probe for β-amyloids, crucial in Alzheimer’s disease diagnosis, was synthesized using a related compound. This synthesis involved catalytic acylation and demonstrated high binding affinities toward Aβ(1–40) aggregates, indicating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Antioxidant Properties in Medicinal Chemistry
Research on 4-hydroxycoumarin derivatives, which share a similar synthesis pathway, revealed antioxidant activities in vitro, suggesting potential for therapeutic applications. One study focused on comparing the antioxidant activity of these derivatives in a hypochlorous system, highlighting their scavenger activity (Stanchev et al., 2009).
Agricultural and Environmental Monitoring
The development of a sensitive ELISA for analyzing pesticide residues in fruit samples utilized a hapten similar in structure. This approach established an effective method for monitoring agricultural samples, demonstrating the compound's relevance in environmental science (Zhang et al., 2008).
Nanocomposite Films for Biomedical Applications
A study on the preparation of chitosan complex films for biomedical applications involved a compound structurally related to 4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid. These films showed promising antibacterial activity against various bacteria, underlining their potential in bio-medical applications (Srivastava et al., 2011).
Apoptosis Induction in Cellular Research
Investigations into methionine salvage pathway compounds, closely related to the subject compound, have shown that they can induce apoptosis independently of down-regulation of ornithine decarboxylase. This suggests their potential use in studying cellular mechanisms and therapeutic strategies (Tang et al., 2006).
Propiedades
IUPAC Name |
4-(4-ethoxypiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-9-5-7-12(8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVLPJJAYVEXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
